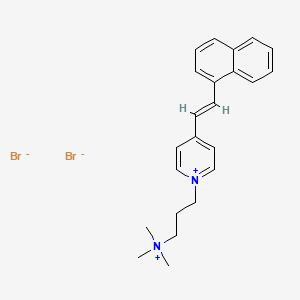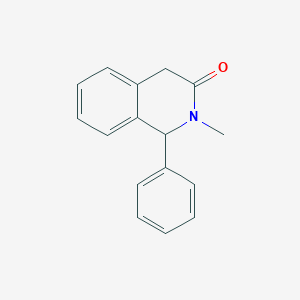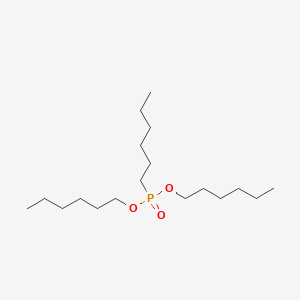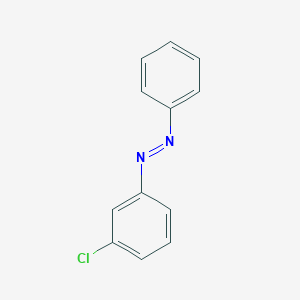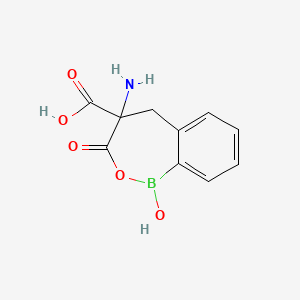
Dysprosium--platinum (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium–platinum (1/1) is an intermetallic compound composed of dysprosium and platinum in a 1:1 atomic ratio. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. Dysprosium is a rare earth element with significant magnetic properties, while platinum is a noble metal renowned for its catalytic abilities and resistance to corrosion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dysprosium–platinum (1/1) can be synthesized using the arc melting technique. In this method, dysprosium and platinum metals are melted together in an inert atmosphere to form the alloy. The process involves heating the metals to their melting points and then allowing them to cool and solidify, resulting in the formation of the intermetallic compound .
Industrial Production Methods: Industrial production of dysprosium–platinum (1/1) typically involves similar techniques but on a larger scale. The arc melting method is preferred due to its efficiency in producing high-purity alloys. The process is carefully controlled to ensure the correct stoichiometry and to minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions: Dysprosium–platinum (1/1) undergoes various chemical reactions, including oxidation and reduction. The compound is particularly noted for its electrocatalytic activity in the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in alkaline media .
Common Reagents and Conditions: In the context of ORR and OER, common reagents include oxygen and hydrogen peroxide. The reactions are typically conducted in alkaline solutions, and the conditions are carefully controlled to optimize the electrocatalytic performance .
Major Products Formed: The major products formed from these reactions include water and oxygen, depending on the specific reaction conditions and the nature of the electrochemical process .
Aplicaciones Científicas De Investigación
Dysprosium–platinum (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used as an electrocatalyst in fuel cells and other electrochemical devices.
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for biosensing and diagnostic applications.
Industry: Dysprosium–platinum (1/1) is used in the production of high-performance magnets and other advanced materials.
Mecanismo De Acción
The mechanism by which dysprosium–platinum (1/1) exerts its effects is primarily related to its electronic structure and surface properties. The unique coordination and electronic structure of platinum atoms in the alloy enhance its catalytic activity. In the context of ORR, the compound facilitates the reduction of oxygen molecules to water, a process that involves multiple electron transfer steps and the formation of intermediate species .
Comparación Con Compuestos Similares
- Neodymium–platinum (1/1)
- Samarium–platinum (1/1)
- Holmium–platinum (1/1)
- Erbium–platinum (1/1)
Comparison: Dysprosium–platinum (1/1) is unique due to its combination of magnetic and catalytic properties. While other rare earth–platinum compounds also exhibit interesting properties, dysprosium–platinum (1/1) stands out for its high activity in electrocatalytic reactions. The presence of dysprosium enhances the magnetic properties, making it suitable for applications that require both magnetic and catalytic functionalities .
Propiedades
Número CAS |
12159-37-4 |
|---|---|
Fórmula molecular |
DyPt |
Peso molecular |
357.58 g/mol |
Nombre IUPAC |
dysprosium;platinum |
InChI |
InChI=1S/Dy.Pt |
Clave InChI |
YYEDUMQWQGBXQK-UHFFFAOYSA-N |
SMILES canónico |
[Dy].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)

